2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of two chlorine atoms on a phenyl ring and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid typically involves the chlorination of phenylacetic acid derivatives. One common method is the reaction of 2,5-dichlorobenzyl chloride with sodium hydroxide to form the corresponding alcohol, which is then oxidized to yield the desired hydroxyacetic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can interact with enzymes and receptors, leading to various biological effects. The chlorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-hydroxyacetic acid
- 2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid
- 2-(2,5-Dichlorophenyl)acetic acid
Uniqueness
2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s hydroxyacetic acid moiety also contributes to its distinct properties compared to similar compounds.
Properties
CAS No. |
35599-92-9 |
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Molecular Formula |
C8H6Cl2O3 |
Molecular Weight |
221.03 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
RNUNMXAINWTLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)O)Cl |
Origin of Product |
United States |
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